1,3-Dibromo-1,1-difluoropropane CAS 460-25-3 properties
1,3-Dibromo-1,1-difluoropropane CAS 460-25-3 properties
Technical Whitepaper: 1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) Subtitle: A Strategic Synthon for Gem-Difluorocyclopropanation in Medicinal Chemistry
Executive Summary
1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) is a specialized polyhalogenated alkane serving as a critical intermediate in organofluorine synthesis. Its primary utility lies in its role as a precursor to 1,1-difluorocyclopropane derivatives—a structural motif increasingly prioritized in drug discovery for its ability to modulate lipophilicity, metabolic stability, and conformational rigidity without altering steric bulk significantly.
This technical guide dissects the physicochemical profile, synthetic pathways, and downstream applications of CAS 460-25-3, providing researchers with a validated roadmap for integrating this synthon into lead optimization workflows.
Part 1: Physicochemical Profile
The unique reactivity of CAS 460-25-3 stems from its "mismatched" halogenation: a geminal bromodifluoro terminus (
Table 1: Key Physicochemical Properties
| Property | Value | Unit | Context |
| Molecular Formula | - | - | |
| Molecular Weight | 237.87 | g/mol | Heavy atom count favors density |
| Boiling Point | 129.7 – 132.0 | °C | @ 760 mmHg (Standard Pressure) |
| Density | 2.061 ± 0.06 | g/cm³ | High density due to Br/F content |
| Refractive Index | 1.461 | - | |
| Solubility | Lipophilic | - | Soluble in DCM, THF, Et₂O; Insoluble in |
| Appearance | Clear/Pale Yellow | - | Liquid at RT |
Data aggregated from supplier certificates and spectral databases [1, 3].
Part 2: Upstream Synthesis (Preparation of the Core)
The industrial and laboratory-scale preparation of 1,3-dibromo-1,1-difluoropropane relies on the Kharasch addition (radical atom transfer addition). This pathway is preferred over direct fluorination due to its high regioselectivity and safety profile compared to using
Mechanism: Radical Chain Addition
The synthesis involves the addition of dibromodifluoromethane (
-
Initiation: A radical initiator (benzoyl peroxide or Cu catalyst) abstracts a bromine from
, generating the electrophilic radical. -
Propagation: The
radical attacks the electron-rich alkene (ethylene), forming a carbon-centered radical at the terminal position. -
Termination/Chain Transfer: The alkyl radical abstracts a bromine atom from another molecule of
, yielding the product and regenerating the radical.
Experimental Protocol: Copper-Catalyzed Addition
-
Reagents: Dibromodifluoromethane (1.0 equiv), Ethylene (gas, excess), Copper powder (1-5 mol%), Acetonitrile (solvent).
-
Conditions: Sealed pressure vessel (autoclave), 90–110°C.
Step-by-Step Workflow:
-
Setup: Charge a stainless steel autoclave with copper powder and acetonitrile under
atmosphere. -
Addition: Cool the vessel to -78°C and condense dibromodifluoromethane into the reactor.
-
Pressurization: Introduce ethylene gas to a pressure of 30–50 bar.
-
Reaction: Heat to 100°C for 12–24 hours. Monitor pressure drop (indicative of ethylene consumption).
-
Workup: Vent unreacted ethylene. Filter the catalyst. Distill the crude oil under reduced pressure to isolate 1,3-dibromo-1,1-difluoropropane (BP ~130°C).
Critical Control Point: The reaction is exothermic. Temperature control is vital to prevent telomerization (polymerization of ethylene).
Figure 1: Radical-mediated synthesis of CAS 460-25-3 via Kharasch addition.
Part 3: Downstream Applications (The Value Proposition)
The primary utility of CAS 460-25-3 in drug development is its conversion into 1,1-difluorocyclopropane . This moiety acts as a bioisostere for carbonyl groups or as a "spacer" that blocks metabolic oxidation while altering the bond vectors of the pharmacophore [7, 8].
Core Transformation: Intramolecular Wurtz Cyclization
The 1,3-dihalo relationship allows for a reductive cyclization using metals like Zinc (Zn) or Magnesium (Mg).
Reaction:
Validated Protocol: Zinc-Mediated Cyclization
-
Reagents: Zinc dust (activated with HCl), Ethanol or DMF (solvent),
(catalytic initiator). -
Apparatus: 3-neck flask, reflux condenser, dropping funnel.[6]
Methodology:
-
Activation: Suspend Zn dust (2.5 equiv) in dry ethanol. Add a crystal of iodine to activate the surface.
-
Addition: Heat the suspension to reflux. Add CAS 460-25-3 dropwise over 1 hour.
-
Why? Slow addition prevents runaway exotherms and minimizes intermolecular coupling (dimerization).
-
-
Distillation: The product, 1,1-difluorocyclopropane, is a gas at room temperature (BP -12°C) or a volatile liquid depending on substitution. For the parent molecule, the product is distilled directly from the reaction mixture into a cold trap (-78°C).
-
Purification: Redistillation of the condensate.
Medicinal Chemistry Implications:
-
Metabolic Stability: The
group prevents P450-mediated hydroxylation at the cyclopropyl ring. -
Lipophilicity: Increases
compared to the non-fluorinated cyclopropane, improving membrane permeability. -
Acidity: The fluorine atoms increase the acidity of adjacent protons, potentially strengthening hydrogen bond interactions with target proteins.
Figure 2: Mechanism of reductive cyclization to form the bioactive difluorocyclopropane core.
Part 4: Handling & Safety (HSE)
As a halogenated alkane, CAS 460-25-3 requires strict adherence to safety protocols.
-
Toxicity: Like many 1,3-dihaloalkanes, it is a potential alkylating agent. It should be treated as a suspected mutagen . Avoid inhalation and skin contact.
-
Reactivity: Incompatible with strong bases (risk of elimination to fluoro-olefins) and alkali metals (risk of rapid, exothermic decomposition).
-
Storage: Store in a cool, dry place under inert gas (
). Protect from light to prevent slow radical decomposition (liberation of ).
References
-
CymitQuimica. (2024). CAS 460-25-3: 1,3-dibromo-1,1-difluoropropane Safety Data Sheet and Properties. Link
-
GuideChem. (2023). 1,3-Dibromo-1,1-difluoropropane MSDS and Supplier Data. Link
-
ChemIndex. (2024). Physical Properties of 1,3-dibromo-1,1-difluoropropane. Link
-
ChemicalBook. (2024). Supplier and Synthesis Routes for CAS 460-25-3. Link
-
Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Link
-
NovaChemistry. (2024). Commercial Specifications for CAS 460-25-3. Link
-
ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes via Intramolecular Wurtz Reaction. Link
-
CAS.cn. (2011). Trifluoromethyltrimethylsilane as a Difluorocarbene Source for Cyclopropanation. Link
Sources
- 1. 460-25-3 | 1,3-dibromo-1,1-difluoropropane [chemindex.com]
- 2. CAS 460-25-3: 1,3-dibromo-1,1-difluoropropane | CymitQuimica [cymitquimica.com]
- 3. 1,3-DIBROMO-1,1-DIFLUOROPROPANE, CasNo.460-25-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. 460-25-3 | CAS DataBase [m.chemicalbook.com]
- 6. sciencemadness.org [sciencemadness.org]
